LewisX (LeX) hexaose linked to BSA

Tumor-associated carbohydrate antigens Monoclonal antibody specificity Glycoconjugate vaccine design

LewisX (LeX) hexaose linked to bovine serum albumin (BSA), also designated Lacto-N-neodifucohexaose–BSA (LNnDFH–BSA), is a chemically defined neoglycoprotein bearing the dimeric Lewis X hexasaccharide Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc covalently grafted to BSA lysine residues via reductive amination. The conjugate belongs to the class of tumor-associated carbohydrate antigen (TACA) neoglycoproteins and serves as a standardized reagent for mapping anti-Lewis X antibody specificity, profiling lectin–glycan interactions, and developing glycoconjugate vaccines.

Molecular Formula C26H45NO21
Molecular Weight
Cat. No. B1164145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLewisX (LeX) hexaose linked to BSA
SynonymsGalβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc
Molecular FormulaC26H45NO21
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LewisX (LeX) Hexaose–BSA Neoglycoprotein: Structural Definition and Key Specifications for Research Procurement


LewisX (LeX) hexaose linked to bovine serum albumin (BSA), also designated Lacto-N-neodifucohexaose–BSA (LNnDFH–BSA), is a chemically defined neoglycoprotein bearing the dimeric Lewis X hexasaccharide Galβ1-4(Fucα1-3)GlcNAcβ1-3Galβ1-4(Fucα1-3)Glc covalently grafted to BSA lysine residues via reductive amination [1]. The conjugate belongs to the class of tumor-associated carbohydrate antigen (TACA) neoglycoproteins and serves as a standardized reagent for mapping anti-Lewis X antibody specificity, profiling lectin–glycan interactions, and developing glycoconjugate vaccines [2]. Commercial preparations specify a minimal grafting ratio of two oligosaccharides per BSA molecule, distinguishing this conjugate from higher-density Lex–BSA adducts [1].

Why LewisX (LeX) Hexaose–BSA Cannot Be Replaced by Monomeric Lex–BSA or Alternative Carrier Conjugates


Monomeric Lewis X trisaccharide–BSA (Lex–BSA) and dimeric Lewis X hexaose–BSA (DimLex–BSA) present fundamentally different epitope landscapes despite sharing the terminal Lex trisaccharide. Anti-dimeric Lex monoclonal antibodies SH2, 1G5F6, and 291-2G3-A exhibit greater affinity for DimLex conjugates than for Lex conjugates, and SH2 displays no binding to (Lex)₁₀–BSA and only weak, avidity-dependent binding to (Lex)₃₅–BSA [1]. The differential recognition arises because the dimeric hexasaccharide populates a specific conformation around the β-D-GlcNAc-(1→3)-D-Gal junction that is lost in monomeric constructs [2]. Consequently, interchangeable use of Lex–BSA or Lex–HSA in assays designed for dimeric Lex detection yields false-negative binding results, particularly for group II/III anti-polymeric Lex antibodies [1].

Quantitative Differentiation Evidence for LewisX (LeX) Hexaose–BSA versus Closest Analogs


Anti-Dimeric Lex Antibody SH2 Discriminates DimLex–BSA from Lex–BSA by >10-Fold Binding Differential

In indirect ELISA titration, anti-dimeric Lex mAb SH2 shows saturable binding to (DimLex)₁₆–BSA (the hexaose–BSA target compound) but completely fails to bind (Lex)₁₀–BSA and displays only weak avidity-driven binding to (Lex)₃₅–BSA [1]. Competitive ELISA with DimLex–BSA as immobilized antigen and soluble fragments as inhibitors yields an IC₅₀ of 503 µM for the soluble DimLex hexasaccharide (6), compared to 47 µM for soluble Lex trisaccharide (7), demonstrating that SH2 preferentially engages the dimeric epitope when presented in the BSA-conjugated format [2]. The ∆(∆G) penalty for losing the dimeric structure is 1.4 kcal·mol⁻¹, confirming that the extended binding interface depends on both hexasaccharide units and glycoconjugate presentation [2].

Tumor-associated carbohydrate antigens Monoclonal antibody specificity Glycoconjugate vaccine design

BSA Conjugation Locks the Bioactive Conformation of the Dimeric Lewis X Hexasaccharide

The β-D-GlcNAc-(1→3)-D-Gal glycosidic bond connecting the two Lewis X trisaccharide units populates two distinct conformations. SH2 recognizes only one of these conformations, and this bioactive conformer is thermodynamically favored when the hexasaccharide is presented as a BSA conjugate (DimLex–BSA) [1]. In contrast, the free soluble hexasaccharide populates a conformational ensemble that dilutes the bioactive conformer, reducing effective epitope concentration. The conformational selection by BSA conjugation is evidenced by the observation that SH2 binds robustly to plate-coated DimLex–BSA but exhibits an IC₅₀ of only 503 µM when the soluble hexasaccharide is used as competitor, indicating a >10-fold loss in effective affinity when the glycan is removed from the BSA scaffold [2].

Glycoconjugate conformational analysis Epitope presentation Anti-cancer vaccine development

Controlled Low Hapten Density (2 Oligosaccharides per BSA) Contrasts with High-Density Lex–BSA (35 Haptens per BSA) and Lex–HSA (10–20 Haptens per HSA)

The commercial LewisX hexaose–BSA (GLY051-BSA) is manufactured with a minimal grafting ratio of 2 oligosaccharides per BSA molecule, as specified by the vendor's reductive amination protocol [1]. This contrasts sharply with monomeric Lex–BSA conjugates synthesized via squarate-mediated coupling, which achieve 35 haptens per BSA [2], and with Lex–HSA conjugates that contain 10–20 moles of oligosaccharide per mole of HSA . Lower hapten density minimizes steric hindrance between neighboring glycan chains, reduces carrier protein denaturation, and decreases non-specific binding in ELISA formats—factors that are critical when the dimeric epitope requires an unobstructed, extended conformation spanning both Lex trisaccharide units and the inter-saccharide linkage [3].

Hapten loading optimization Neoglycoprotein quality control Immunoassay reproducibility

Quantitative Lectin Binding Affinity: LewisX Hexaose–BSA Binds Pl-TcdA1 with KD 5.8 µM by BLI

Biolayer interferometry measurements with immobilized LewisX–BSA and soluble Pl-TcdA1 pentamer (a Bacillus thuringiensis lectin) yielded a dissociation constant (KD) of 5.8 ± 0.7 µM, an association rate constant (kon) of 3.8 ± 0.4 × 10⁴ M⁻¹s⁻¹, and a dissociation rate constant (koff) of 2.2 ± 0.04 × 10⁻¹ s⁻¹, fitted with a global 1:1 binding model [1]. This provides a reproducible, quantitative benchmark for the hexaose–BSA conjugate in lectin-binding studies. While direct comparator KD values for monomeric Lex–BSA binding to the same lectin are not reported in the same study, the glycan microarray data within the same publication demonstrate that Pl-TcdA1 binds strongly to Lewis X-containing glycans while showing negligible binding to closely related Lewis A and non-fucosylated type-2 LacNAc structures, underscoring that the fucosylated dimeric epitope on BSA is the critical determinant of affinity [2].

Bacterial lectin–glycan interactions Biolayer interferometry (BLI) Bacillus thuringiensis toxin receptor profiling

Carrier Protein Identity Impacts Immunoreactivity: Lex–HSA Cannot Substitute for Lex–BSA in Standardized Anti-Dimeric Lex Immunoassays

Published competitive ELISA protocols for anti-dimeric Lex antibodies SH2, 1G5F6, and 291-2G3-A exclusively employ DimLex–BSA as the immobilized antigen, with coating concentrations optimized at 5–10 µg/mL [1]. Attempts to substitute with Lex–HSA conjugates—which bear a Lewis X trisaccharide (not the dimeric hexaose) linked via a PEG spacer to human serum albumin at 10–20 haptens per HSA —introduce three confounding variables: (i) loss of the dimeric epitope, (ii) altered linker chemistry (PEG vs. reductive amination), and (iii) different carrier protein background affecting non-specific binding in sera or ascites fluid. While no published head-to-head ELISA comparison of Lex–BSA vs. Lex–HSA for SH2 binding exists, the documented complete loss of SH2 binding to monomeric Lex–BSA [1] makes it highly probable that Lex–HSA would similarly fail to capture group II/III anti-dimeric Lex antibodies.

Carrier protein comparison ELISA immunoassay development Neoglycoprotein standardization

High-Value Application Scenarios for LewisX (LeX) Hexaose–BSA Based on Quantitative Differentiation Evidence


Screening Hybridoma Supernatants for Group II/III Anti-Dimeric Lex Monoclonal Antibodies in Colorectal and Liver Adenocarcinoma Research

Coat ELISA plates with (DimLex)₁₆–BSA at 5 µg/mL to selectively capture SH2-class antibodies that recognize the extended dimeric epitope [1]. Parallel wells coated with (Lex)₁₀–BSA or Lex–HSA under identical conditions serve as negative controls to exclude group I anti-monomeric Lex antibodies, enabling precise classification of hybridoma clones with clinically relevant tumor specificity [2]. This approach directly exploits the >10-fold binding differential documented between DimLex–BSA and monomeric Lex–BSA [1].

Quality Control and Lot-to-Lot Validation of LewisX Hexaose–BSA Using Biolayer Interferometry with Pl-TcdA1 Lectin

Immobilize LewisX hexaose–BSA on BLI biosensors and titrate recombinant Pl-TcdA1 pentamer (25–1600 nM). Acceptable lot criteria require a global 1:1 fit KD of 5.8 ± 0.7 µM [3]. Batches deviating beyond this range should be rejected or re-qualified, as altered KD indicates incorrect glycan loading, denatured carrier protein, or degraded oligosaccharide structure. This quantitative quality-control metric is unique to the hexaose–BSA conjugate and has no equivalent validation path for Lex–HSA or Lex–BSA.

Competitive ELISA-Based Epitope Mapping of Anti-Dimeric Lewis X Antibodies Using Well-Defined Soluble Hexasaccharide Fragments

Immobilize (DimLex)₁₆–BSA as the capture antigen and compete with soluble DimLex hexasaccharide (6, IC₅₀ = 503 µM), Lex trisaccharide (7, IC₅₀ = 47 µM), and tetrasaccharide fragments 9–10 (IC₅₀ range 529–18,637 µM) to define the minimal epitope required for antibody binding [1]. The low hapten density (2 per BSA) of the coated conjugate minimizes steric hindrance and ensures that competition data reflect genuine molecular recognition rather than avidity artifacts caused by clustered epitopes [2].

Immunization Studies Requiring a Conformationally Authentic Dimeric Lewis X Antigen to Elicit Anti-Tumor Antibody Responses

Formulate LewisX hexaose–BSA as the immunogen in murine models for raising polyclonal antibodies against the dimeric Lex TACA. The BSA conjugate stabilizes the bioactive conformation of the β-D-GlcNAc-(1→3)-D-Gal linkage that is preferentially recognized by anti-polymeric Lex mAbs 1G5F6 and 291-2G3-A [4]. Using higher-density Lex–BSA conjugates (35 haptens per BSA) or Lex–HSA risks immunodominance of the monomeric Lex epitope, diverting the antibody repertoire away from the clinically relevant dimeric structure [5].

Quote Request

Request a Quote for LewisX (LeX) hexaose linked to BSA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.